Acidi carbossimidici e derivati

Carboximidic acids and their derivatives are a class of chemical compounds that play significant roles in various industrial applications, particularly in the pharmaceutical and agricultural sectors. These compounds feature a core structure consisting of a carboxylic acid group (-COOH) attached to an imidoyl (C=NH2) moiety, which confers unique reactivity and functional diversity.

Carboximidic acids are versatile intermediates that can be readily converted into various derivatives through chemical transformations. Common derivatization strategies include esterification, amide formation, and substitution reactions at the imidoyl group or carboxyl group. Such modifications allow for tailored properties and enhanced biological activities, making these compounds valuable in drug synthesis.

In pharmaceuticals, carboximidic acid derivatives are often used as starting materials for synthesizing bioactive molecules due to their ability to form stable linkages with other functional groups. They can act as potent inhibitors of various enzymes or serve as precursors for prodrugs that release active agents upon metabolic conversion.

Agriculturally, these compounds may function as herbicides, fungicides, and insecticides by targeting specific cellular mechanisms in pests and pathogens. Their selective toxicity and broad-spectrum activity make them promising candidates for crop protection formulations.

Overall, carboximidic acids and their derivatives represent a rich area of research with applications spanning multiple fields, driving innovation through their versatile structural features and reactivity profiles.

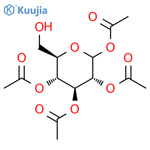

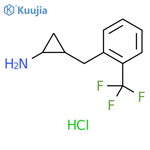

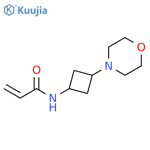

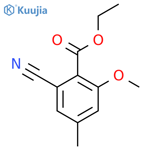

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

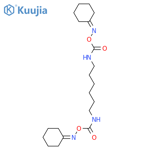

|

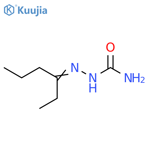

RHC 80267 | 83654-05-1 | C20H34N4O4 |

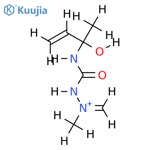

|

Semicarbazone-(+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one | 24048-53-1 | C7H14N3O2 |

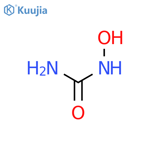

|

Hydroxyurea | 127-07-1 | CH4N2O2 |

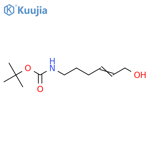

|

tert-butyl N-(4E)-6-hydroxyhex-4-en-1-ylcarbamate | 1008751-38-9 | C11H21NO3 |

|

Hydrazinecarboxamide, 2-(1-ethylbutylidene)- | 3622-65-9 | C7H15N3O |

|

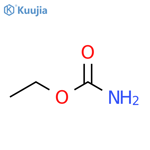

Urethane | 51-79-6 | C3H7NO2 |

|

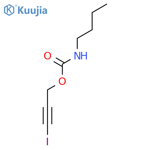

3-Iodo-2-propynyl N-Butylcarbamate | 55406-53-6 | C8H12NO2I |

Letteratura correlata

-

1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031

-

3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

Fornitori consigliati

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati